6,7-Dihydroxy Substitution Pattern Confers Distinct Structural Identity vs. Other Tetrahydrochromone Derivatives
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is distinguished from other 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives isolated from agarwood by its specific 6,7-dihydroxy substitution pattern on the saturated cyclohexene ring. In contrast, structurally characterized analogs from the same Aquilaria sinensis agarwood source include (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4′-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone, (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone, and (5S*,6R*,7R*,8S*)-8-chloro-5-ethoxy-6,7-dihydroxy-2-[2-(3′-hydroxy-4′-methoxy-phenylethyl)-5,6,7,8-tetrahydrochromone [1]. Unlike these chlorinated and/or trihydroxy derivatives, the target compound lacks chlorine and bears only two hydroxyl groups at positions 6 and 7 .
| Evidence Dimension | Molecular substitution pattern (hydroxyl count and position; halogenation; additional substituents) |
|---|---|
| Target Compound Data | 6,7-dihydroxy substitution; no chlorine; no methoxy/ethoxy groups |
| Comparator Or Baseline | 8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone; 8-chloro-5-ethoxy-6,7-dihydroxy-2-[2-(3′-hydroxy-4′-methoxy-phenylethyl)-5,6,7,8-tetrahydrochromone; aqulisinone A (dimeric) |
| Quantified Difference | Target compound is non-halogenated and dihydroxy (vs. trihydroxy or chlorinated analogs); monomeric (vs. dimeric aqulisinone A) |
| Conditions | Compounds co-isolated from agarwood of Aquilaria sinensis and characterized by NMR and mass spectrometry |
Why This Matters
The absence of chlorine and the specific 6,7-dihydroxy motif define a unique pharmacophore that is chemically distinct from the co-occurring chlorinated tetrahydrochromones, which are known to exhibit potent anti-inflammatory activity (IC₅₀ values as low as 3.46 μM) [1].
- [1] Bioorganic Chemistry. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones from agarwood of Aquilaria sinensis. 2020; 99: 103789. View Source
